tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and an aminoethyl chain that incorporates a 2-chloropyrimidine moiety. This compound has garnered attention in the field of medicinal chemistry and organic synthesis due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
The compound is synthesized through various chemical methods, often involving multiple steps to achieve the desired structure. It serves as a crucial building block in the preparation of heterocyclic compounds and pharmaceuticals, particularly in drug discovery programs targeting resistant bacterial strains.
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate can be classified as:
The synthesis of tert-butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate typically involves several key steps:
The reaction conditions often include:
Industrial production methods are scaled up for higher efficiency, utilizing continuous flow reactors and advanced purification techniques like chromatography.
The molecular formula for tert-butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate is , with a molecular weight of approximately 272.73 g/mol. The structure features:
Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can provide insights into the compound's structural characteristics and confirm its identity through characteristic peaks corresponding to its functional groups.
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate undergoes several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that can enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of tert-butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate involves interactions with molecular targets such as enzymes and receptors. The chloropyrimidine moiety may bind to active sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a candidate for drug development against resistant bacterial strains.
Key chemical properties include:
tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate has significant applications in various fields:
The unique structural features of this compound may confer specific biological activities that warrant further exploration in drug discovery initiatives aimed at developing new therapeutic agents.
The synthesis of tert-butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate (CAS: 849751-45-7, MW: 272.74 g/mol) employs convergent strategies that separately functionalize the pyrimidine core and ethylene linker before final coupling [1] [5]. Two predominant pathways exist:
Table 1: Comparative Analysis of Synthetic Pathways
Route | Key Intermediate | Critical Step | Yield Range |
---|---|---|---|
Chloropyrimidine-First | 4-(2-Aminoethylamino)-2-chloropyrimidine | Regioselective C4 amination | 68-72% |
Boc-Protected Route | N-Boc-ethylenediamine | Pd-catalyzed C–N coupling | 75-82% |
Both routes face regioselectivity challenges during pyrimidine functionalization, particularly avoiding C2/C4 disubstitution. Temperature-controlled reactions (0–5°C) in aprotic solvents enhance C4 selectivity [5]. The Boc-protected route demonstrates superior scalability due to reduced side reactions, though it requires expensive Pd catalysts.
Palladium-catalyzed cross-coupling is the gold standard for forming the critical C–N bond between the pyrimidine and ethylenediamine moieties. Buchwald-Hartwig amination using XPhos Pd G3 (palladacycle precatalyst) achieves >90% conversion in <6 hours at 80°C, leveraging the ligand's electron-rich properties to facilitate oxidative addition to the chloroheterocycle [6]. Alternative copper-catalyzed systems (CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine) provide cost-efficient options, albeit with reduced yields (70–75%) and longer reaction times (24–36 hours) [8].
Key catalytic considerations include:
Table 2: Catalytic System Performance in C–N Bond Formation
Catalyst System | Ligand/Additive | Temperature | Yield | Byproducts |
---|---|---|---|---|
Pd₂(dba)₃ (1 mol%) | XPhos (2.2 mol%) | 80°C | 92% | <2% Di-alkylated |
CuI (10 mol%) | DMCD (20 mol%) | 110°C | 73% | 15% Dehalogenated pyrimidine |
XPhos Pd G3 (0.5 mol%) | None | 100°C | 94% | <1% Homocoupling |
Solvent polarity critically influences reaction kinetics and carbamate stability. High-polarity aprotic solvents (DMSO, ε=46.7) enhance nucleophilicity of the ethylenediamine amine group, accelerating addition to C4 of the pyrimidine ring by 3.5× compared to THF (ε=7.6) [5]. However, DMSO promotes Boc deprotection above 60°C, necessitating precise temperature control. DMF emerges as an optimal compromise, providing sufficient polarity (ε=36.7) while maintaining carbamate integrity below 90°C.
Reagent optimization strategies:
Computational modeling (log P=1.77, TPSA=64.11 Ų) confirms ideal solubility in acetonitrile-water mixtures (70:30), facilitating homogeneous reaction conditions during workup [5]. Post-reaction, extraction with ethyl acetate (3× volumes) at pH 8–9 provides 99.5% recovery of the product with minimal Boc cleavage.
Industrial production of tert-butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate faces three key challenges: thermal instability, metal catalyst removal, and cryogenic requirements for intermediate storage [1] [2]. Process intensification strategies include:
Supply chain vulnerabilities exist, as evidenced by frequent out-of-stock reports across suppliers [1] [2]. This reflects:1) Limited GMP-compatible manufacturing sites (primarily China and India)2) Cold-chain transportation requirements (2–8°C) to prevent Boc degradation during shipping3) Batch-to-batch variability in starting materials (2-chloropyrimidine-4-amine purity)
Table 3: Impurity Profile in Scale-Up Batches (n=20)
Impurity | Median Level (Batch) | Median Level (Flow) | Control Strategy |
---|---|---|---|
Di-Boc Protected Byproduct | 4.8% | 0.9% | Stoichiometry optimization |
Chloropyrimidine Dimer | 3.1% | 0.3% | Cryogenic crystallization |
Pd Complexes | 320 ppm | <5 ppm | Thiol-functionalized scavengers |
Hydrolyzed Carbamate | 1.7% | 0.2% | Molecular sieves in reaction medium |
Future directions involve enzymatic Boc protection (lipase CAL-B) to enable aqueous reaction conditions and hybrid batch-continuous separation trains to address thermodynamic limitations in crystallization.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7